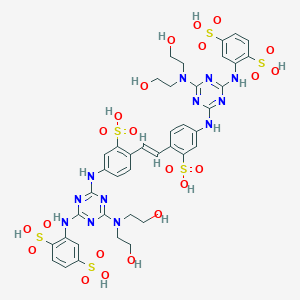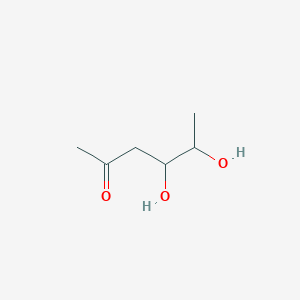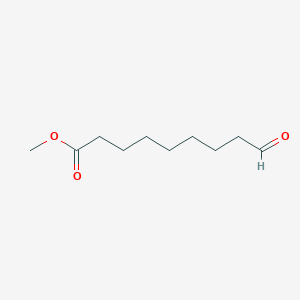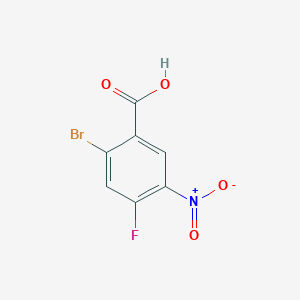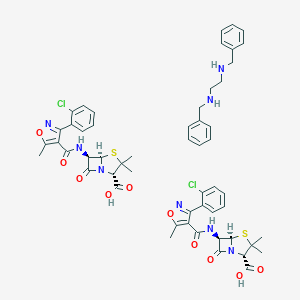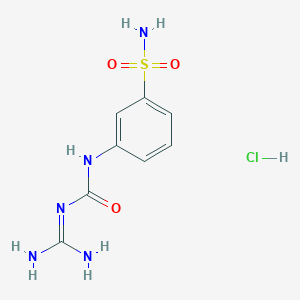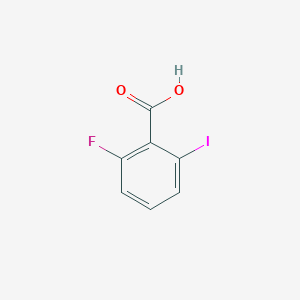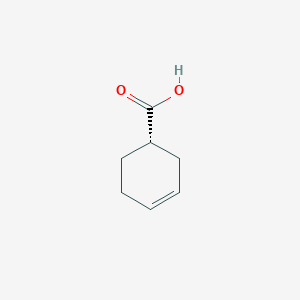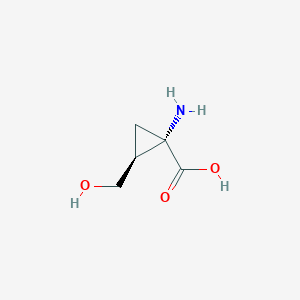
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral amino acid derivative that has been found to have a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes. In
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) is not well understood. However, it is believed that this compound acts as a competitive inhibitor of certain enzymes. By binding to the active site of these enzymes, Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) prevents the substrate from binding, thereby inhibiting the enzyme's activity.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit certain enzymes, this compound has also been found to have an effect on the immune system. Specifically, it has been shown to increase the production of certain cytokines, which are involved in the immune response. Additionally, this compound has been found to have an effect on the central nervous system, although the exact nature of this effect is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in biological processes. Additionally, this compound has been found to have a number of other interesting properties, including its effect on the immune system and the central nervous system.
However, there are also some limitations to using Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) in lab experiments. One of the main limitations is its complex synthesis method, which can make it difficult and time-consuming to produce. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI). One area of research that shows promise is the development of new enzyme inhibitors based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on the immune system and the central nervous system. Finally, there is also potential for the development of new synthetic methods for producing this compound, which could make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of chiral auxiliary reagents. This method involves the use of a chiral auxiliary molecule, which is added to the starting material to create a chiral center. The resulting product is then treated with a series of reagents to produce the final compound.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the development of enzyme inhibitors. This compound has been found to be a potent inhibitor of a number of enzymes, including proteases and kinases. These enzymes are involved in a wide range of biological processes, and the development of inhibitors for these enzymes has the potential to lead to the development of new drugs for the treatment of a variety of diseases.
Eigenschaften
CAS-Nummer |
112575-35-6 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel-(9CI) |
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5+/m1/s1 |
InChI-Schlüssel |
ZPCQSJYTXRPREU-WUJLRWPWSA-N |
Isomerische SMILES |
C1[C@@H]([C@@]1(C(=O)O)N)CO |
SMILES |
C1C(C1(C(=O)O)N)CO |
Kanonische SMILES |
C1C(C1(C(=O)O)N)CO |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1R,2R)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



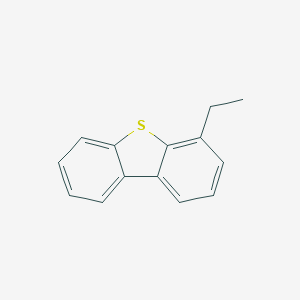
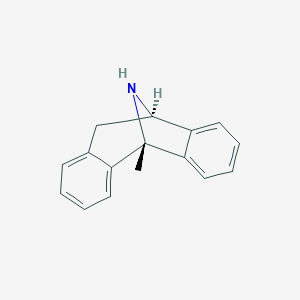
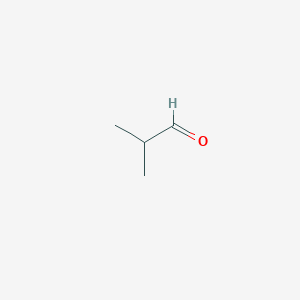
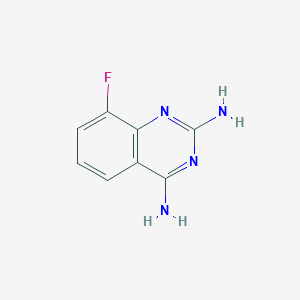
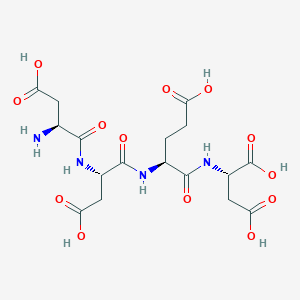
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
